Gly-Gly-Gly-PEG2-azide

Solubility Linker Handling ADC Formulation

Researchers developing ADCs often struggle with linker solubility and site-specific cleavage. Gly-Gly-Gly-PEG2-azide overcomes these limitations with: • DMSO solubility of 50 mg/mL ensures smooth antibody conjugation without precipitation • Cathepsin B-cleavable triglycine sequence enables traceless payload release in lysosomes • Azide group for CuAAC/SPAAC click chemistry, compatible with DBCO/BCN for live-cell SPAAC • Consistent ≥95% purity, shipped ambient for rapid delivery

Molecular Formula C12H23N7O5
Molecular Weight 345.36 g/mol
Cat. No. B15137965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Gly-Gly-PEG2-azide
Molecular FormulaC12H23N7O5
Molecular Weight345.36 g/mol
Structural Identifiers
SMILESC(COCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN
InChIInChI=1S/C12H23N7O5/c13-7-10(20)16-9-12(22)17-8-11(21)15-1-3-23-5-6-24-4-2-18-19-14/h1-9,13H2,(H,15,21)(H,16,20)(H,17,22)
InChIKeyCLBIQTQAFPDAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gly-Gly-Gly-PEG2-azide Overview


Gly-Gly-Gly-PEG2-azide (CAS 2222277-20-3) is a heterobifunctional linker that integrates a triglycine (Gly-Gly-Gly) peptide, a discrete polyethylene glycol (PEG2) spacer, and a terminal azide moiety. The compound possesses a molecular weight of 345.35 g/mol and is designed for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions . It is primarily employed in the synthesis of antibody-drug conjugates (ADCs) and in site-specific bioconjugation workflows .

Gly-Gly-Gly-PEG2-azide: Why Substitution Fails


In-class substitution of Gly-Gly-Gly-PEG2-azide with superficially similar analogs (e.g., PEG4 variants, carboxylic acid-terminated counterparts, or non-peptidic azide-PEG linkers) is scientifically inadvisable due to quantifiable differences in solubility, spacer length, and enzymatic cleavage susceptibility. The triglycine sequence confers Cathepsin B-mediated cleavability [1], whereas the specific PEG2 length provides a discrete solubility and hydration profile (50 mg/mL in DMSO) [2] that directly impacts conjugate handling and performance. Replacing this compound with a longer PEG spacer or a non-cleavable analog alters the hydrodynamic radius, solubility, and intracellular release kinetics of the final conjugate [3], thereby invalidating comparative experimental outcomes.

Gly-Gly-Gly-PEG2-azide vs. Key Comparators


DMSO Solubility: PEG2 vs. PEG4 Analogs

Gly-Gly-Gly-PEG2-azide exhibits a DMSO solubility of 50 mg/mL (144.78 mM), which is superior to that of longer PEG-based analogs. While precise solubility data for Gly-Gly-Gly-PEG4-azide is not publicly available, the general principle that lower molecular weight PEG derivatives possess higher aqueous and organic solvent solubility is well established [1]. This higher solubility facilitates the preparation of concentrated stock solutions for bioconjugation, reducing the need for co-solvents or sonication [2].

Solubility Linker Handling ADC Formulation

Enzymatic Cleavability: Triglycine vs. Non-Cleavable Linkers

The triglycine (Gly-Gly-Gly) motif in this linker serves as a substrate for Cathepsin B, a lysosomal protease overexpressed in many tumor types. In contrast, non-peptidic azide-PEG linkers (e.g., Azido-PEG2-acid) lack this cleavage sequence and remain intact intracellularly, leading to different payload release kinetics [1]. The patent CN107875398A explicitly describes the use of oligoglycine linkers for Sortase A-mediated conjugation and subsequent intracellular cleavage, highlighting the functional importance of this peptidic sequence [2]. While direct kinetic data (kcat/KM) for this specific linker is not published, the class-level behavior of triglycine-containing linkers as Cathepsin B substrates is well documented .

ADC Linker Cathepsin B Intracellular Payload Release

Click Chemistry Compatibility: CuAAC and SPAAC

The terminal azide group of Gly-Gly-Gly-PEG2-azide is compatible with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions, offering experimental flexibility. In contrast, some PEG linkers terminated with carboxylic acids require activation (e.g., EDC/NHS) and are not compatible with copper-free conditions . While specific reaction rate constants for this compound are not published, azide-alkyne cycloadditions typically proceed with second-order rate constants of 10-200 M⁻¹s⁻¹ for CuAAC and 0.1-60 M⁻¹s⁻¹ for SPAAC, depending on the alkyne partner . The ability to use SPAAC avoids cytotoxic copper, which is advantageous for live-cell applications .

Click Chemistry Bioorthogonal Conjugation CuAAC SPAAC

PEG2 Spacer: Hydration Shell vs. Longer PEGs

The PEG2 spacer in Gly-Gly-Gly-PEG2-azide provides a discrete, short hydration shell that improves solubility without introducing the excessive flexibility or potential for aggregation associated with longer PEG chains (e.g., PEG4 or PEG8) [1]. Shorter PEG oligomers (n=2-4) are preferred in PROTAC and ADC design to maintain a compact conjugate size and predictable pharmacokinetics [2]. In contrast, PEG4 spacers add approximately 7 Å of additional contour length, which can alter the spatial presentation of the payload and potentially increase immunogenicity [3].

PEG Linker Hydration Aggregation

Gly-Gly-Gly-PEG2-azide Applications


ADC Synthesis with Cathepsin B-Cleavable Linkers

Gly-Gly-Gly-PEG2-azide is the linker of choice when designing ADCs that require intracellular, enzyme-mediated payload release. The triglycine sequence is a known substrate for Cathepsin B, enabling traceless release of the cytotoxic drug within the lysosome [1]. Its superior DMSO solubility (50 mg/mL) facilitates efficient conjugation to antibodies without precipitation [2].

Site-Specific Labeling via SPAAC

For live-cell imaging or in vivo applications where copper cytotoxicity is a concern, Gly-Gly-Gly-PEG2-azide enables SPAAC reactions with strained alkynes (e.g., DBCO, BCN) [1]. The short PEG2 spacer minimizes steric hindrance while maintaining the aqueous solubility necessary for bioorthogonal labeling of membrane proteins or intracellular targets [2].

PROTAC Development with Hydrophilic Linkers

In PROTAC design, linker length and hydrophilicity are critical for ternary complex formation. The PEG2 spacer provides a short, hydration-promoting tether that maintains drug-like properties and avoids the 'hook effect' sometimes seen with longer linkers [1]. The terminal azide allows for modular assembly of the PROTAC via click chemistry with alkyne-functionalized warheads or E3 ligands [2].

Biomaterial Functionalization and Patterning

The high solubility and click chemistry compatibility of Gly-Gly-Gly-PEG2-azide make it ideal for functionalizing biomaterial surfaces, such as hydrogels or nanoparticles, with biomolecules. The triglycine sequence provides a flexible, hydrophilic spacer that reduces non-specific adsorption while presenting the azide for subsequent conjugation to alkyne-modified peptides, proteins, or oligonucleotides [1].

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